

(3-Methylisoxazol-5-yl)methanamine synonyms and IUPAC name

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Compound of Interest

Compound Name: (3-Methylisoxazol-5-yl)methanamine

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Technical Guide: (3-Methylisoxazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Methylisoxazol-5-yl)methanamine**, including its chemical identity, physicochemical properties, and relevant experimental contexts. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Nomenclature

(3-Methylisoxazol-5-yl)methanamine is a heterocyclic amine featuring a core isoxazole ring substituted with a methyl group and an aminomethyl group.

- IUPAC Name: (3-methyl-1,2-oxazol-5-yl)methanamine[[1](#)]
- CAS Number: 154016-55-4[[1](#)]
- Molecular Formula: C₅H₈N₂O[[1](#)]

Synonyms

This compound is also known by several synonyms in the literature and chemical databases:

- **(3-METHYLISOXAZOL-5-YL)METHANAMINE**[\[1\]](#)
- **1-(3-METHYLISOXAZOL-5-YL)METHANAMINE**[\[1\]](#)
- (3-Methylisoxazol-5-yl)methylamine[\[1\]](#)
- (3-methylisoxazol-5-ylmethyl)amine[\[1\]](#)
- C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE[\[2\]](#)

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for **(3-Methylisoxazol-5-yl)methanamine** is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Property	Value	Source
Molecular Weight	112.13 g/mol	[1]
Physical Form	Solid	[3]
XLogP3-AA (LogP)	-0.3	[1]
Topological Polar Surface Area (TPSA)	52.1 Å ²	[1]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Exact Mass	112.063662883 Da	[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **(3-Methylisoxazol-5-yl)methanamine** is not readily available in the public domain, the synthesis of structurally related isoxazole derivatives typically follows established organic chemistry principles. The following sections outline generalized experimental protocols for the synthesis and biological evaluation of compounds in this class.

General Synthetic Approach for Isoxazole Derivatives

The synthesis of substituted isoxazoles often involves the reaction of a β -dicarbonyl compound or its equivalent with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common method involves the reaction of chalcone derivatives with hydroxylamine hydrochloride.

Illustrative Protocol for Isoxazole Ring Formation:

- **Chalcone Synthesis:** An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent to form a chalcone (α,β -unsaturated ketone).
- **Cyclization:** The purified chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with the addition of a base like sodium acetate, to facilitate the cyclization and formation of the isoxazole ring.
- **Work-up and Purification:** The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol for Antifungal Activity Screening

Isoxazole derivatives are frequently evaluated for their antimicrobial properties. A generalized protocol for assessing antifungal activity is the agar well diffusion method.

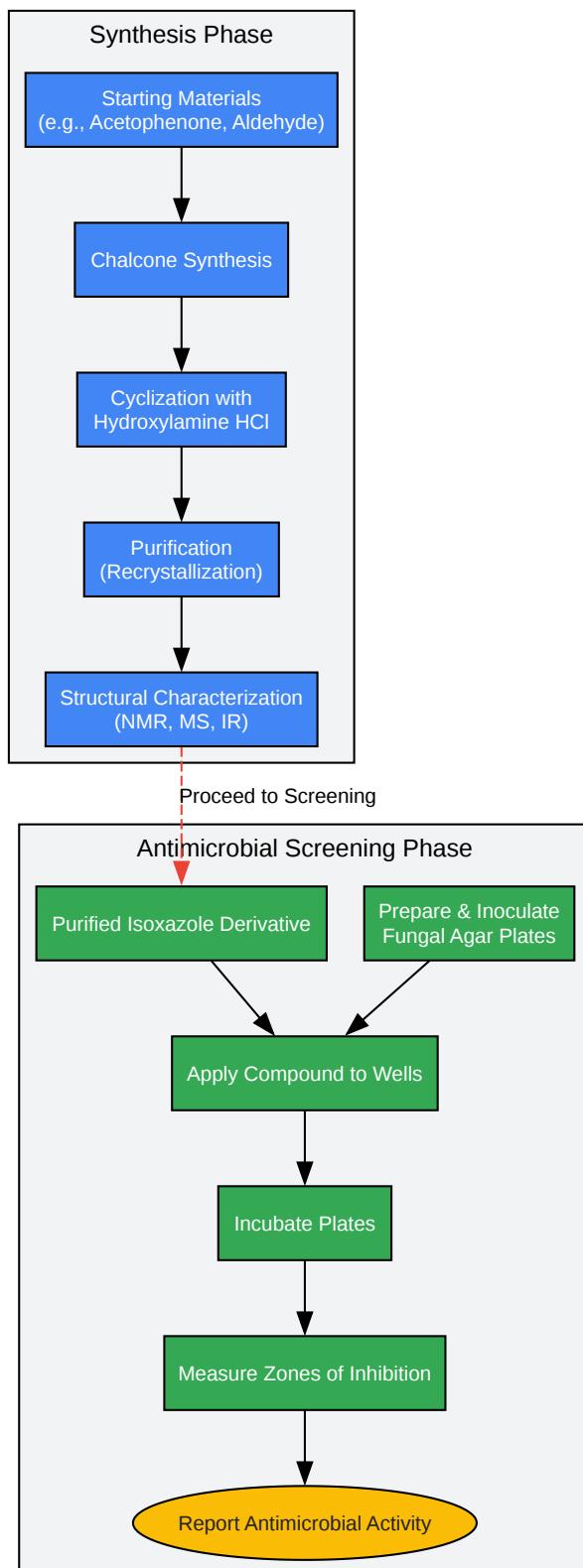
Protocol:

- **Media Preparation:** A suitable fungal growth medium, such as Sabouraud Dextrose Agar, is prepared and sterilized.

- Inoculation: The sterile molten agar is cooled to approximately 45°C and inoculated with a standardized suspension of the test fungus (e.g., *Candida albicans*, *Aspergillus niger*).
- Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a defined diameter (e.g., 6 mm) are then aseptically punched into the agar.
- Compound Application: A solution of the test compound (e.g., **(3-Methylisoxazol-5-yl)methanamine** derivative) at a known concentration in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antifungal agent (e.g., Fluconazole) are also included.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.
- Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of a novel isoxazole derivative.



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Caption: Workflow for Synthesis and Antimicrobial Evaluation of Isoxazole Derivatives.

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